2H-1,4-Benzoxazine-6-carboxylic acid
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Overview
Description
2H-1,4-Benzoxazine-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an oxazine ring, with a carboxylic acid group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-6-carboxylic acid typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methyl isobutyl ketone under reflux conditions . Another method involves the reduction of nitro ethers with iron and acetic acid or zinc and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
2H-1,4-Benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2H-1,4-Benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:
1,4-Benzoxazin-3(4H)-ones: These compounds have a similar benzoxazine structure but differ in the position and type of functional groups attached.
2H-1,4-Benzoxazine-3-carboxylic acid: This compound has the carboxylic acid group at a different position, leading to different chemical and biological properties.
Properties
CAS No. |
398472-51-0 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2H-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-3,5H,4H2,(H,11,12) |
InChI Key |
CFLBIADORGSMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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